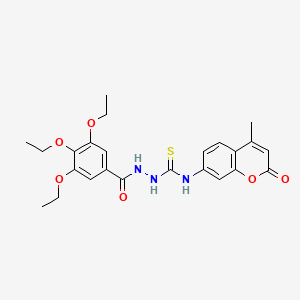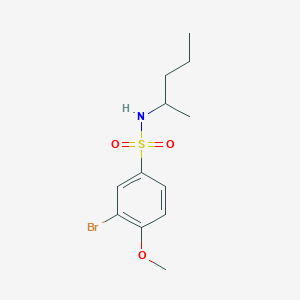![molecular formula C26H28N2O3 B4119882 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide
Overview
Description
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA belongs to the family of N-phenylacetamide derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood. However, it has been proposed that 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess various biochemical and physiological effects. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has several advantages for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a synthetic compound that can be easily synthesized in large quantities. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has some limitations for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a relatively new compound, and its properties and applications are not fully understood. In addition, the synthesis of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide involves the use of toxic reagents such as DCC, which may pose a risk to laboratory personnel.
Future Directions
There are several future directions for the research on 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide. One potential direction is to investigate the potential therapeutic applications of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to investigate the mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in more detail, to gain a better understanding of its therapeutic effects. Finally, future research could focus on the development of new synthesis methods for 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, to improve its purity and yield.
properties
IUPAC Name |
N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-3-19(2)21-9-15-24(16-10-21)31-18-26(30)28-23-13-11-22(12-14-23)27-25(29)17-20-7-5-4-6-8-20/h4-16,19H,3,17-18H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGKFOGTIIMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-{4-[(phenylacetyl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)


![1-(4-fluorophenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4119849.png)
![N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119857.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide](/img/structure/B4119863.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119864.png)
![2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4119876.png)